(4-Butylcyclohexyl)methanamine hydrochloride

Pharmaceutical Formulation Medicinal Chemistry Solubility Enhancement

Inconsistent pharmacokinetic data often stems from using non-isosteric amine reagents in CNS library synthesis. (4-Butylcyclohexyl)methanamine hydrochloride (CAS 1209186-67-3) eliminates this variability by providing a defined, BBB-permeable scaffold. Its hydrochloride salt ensures superior aqueous solubility for reproducible in vitro dosing. - Provides conformational constraint via cis/trans isomerism for precise SAR exploration. - Pre-formulated salt form minimizes handling errors and ensures consistent ADME/PK data. - Serves as a direct building block for GPCR and enzyme-targeting libraries.

Molecular Formula C11H24ClN
Molecular Weight 205.77 g/mol
CAS No. 1209186-67-3
Cat. No. B1522018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Butylcyclohexyl)methanamine hydrochloride
CAS1209186-67-3
Molecular FormulaC11H24ClN
Molecular Weight205.77 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CC1)CN.Cl
InChIInChI=1S/C11H23N.ClH/c1-2-3-4-10-5-7-11(9-12)8-6-10;/h10-11H,2-9,12H2,1H3;1H
InChIKeyCWIAHIJNEQIELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Butylcyclohexyl)methanamine Hydrochloride: CNS Drug Discovery Building Block


(4-Butylcyclohexyl)methanamine hydrochloride (CAS 1209186-67-3) is a substituted cyclohexylmethanamine derivative, a class of compounds characterized by a cyclohexane ring functionalized with an amine-containing side chain [1]. This specific compound features a 4-butyl substitution on the cyclohexyl ring, with the amine group further substituted by a methylene bridge and existing as a stable hydrochloride salt . Its core structure shares a pharmacophoric backbone with a family of compounds under investigation for their ability to modulate neurological targets, including enzymes and G-protein coupled receptors (GPCRs) [2]. The hydrochloride form confers enhanced aqueous solubility and long-term stability, making it a preferred chemical reagent and a versatile intermediate for medicinal chemistry campaigns targeting the central nervous system (CNS) .

Reported CNS pharmacophore scaffold based on 4-butylcyclohexyl class
Hydrochloride salt supports aqueous assay and formulation workflows
Cyclohexyl stereochemistry (cis/trans) enables target selectivity probe design

Substitution Risks for (4-Butylcyclohexyl)methanamine HCl


Substituting (4-Butylcyclohexyl)methanamine hydrochloride with other, seemingly similar, cyclohexylamine or aliphatic amine hydrochlorides (such as N-(3-Methylbutyl)cyclohexanamine HCl or 1-cyclohexylpentan-3-amine HCl) poses significant risks to research reproducibility and synthetic outcomes. While these compounds share a C11H23N·HCl empirical formula, their distinct molecular architectures lead to divergent physicochemical properties, biological target engagement, and downstream pharmacokinetic (PK) profiles . Differences in the alkyl chain substitution pattern or the position of the amine group fundamentally alter molecular shape, lipophilicity (LogP), and interaction with biological targets, which can invalidate structure-activity relationship (SAR) data and render entire synthetic routes ineffective [1].

Risk Factor
Target Compound
Potential Substitute
Ring System
Rigid cyclohexyl with 4-butyl substitution
Flexible alkyl chain, no ring constraint
Stereochemistry
cis/trans isomers may influence target binding
No stereochemical constraint
CNS Pharmacophore
Reported 4-butylcyclohexyl CNS-penetrant class
No CNS association; may require separate validation

(4-Butylcyclohexyl)methanamine HCl vs. Closest Analogs


Aqueous Solubility: HCl Salt vs. Free Base

(4-Butylcyclohexyl)methanamine hydrochloride (MW 205.77 g/mol) is the salt form of the free base (4-Butylcyclohexyl)methanamine (MW 169.31 g/mol) . The hydrochloride salt is reported to have a purity of 98% and demonstrates enhanced solubility in polar solvents like water and aqueous buffers, a property essential for biological assays and pharmaceutical formulation . In contrast, the free base is a lipophilic liquid with limited water solubility . This is a class-level inference where salt formation with HCl universally increases aqueous solubility for amines, making the hydrochloride the preferred form for in vitro and in vivo studies [1].

Aqueous Solubility
Class-level
Salt: water-soluble solid; Free base: lipophilic liquid
Supports aqueous assay and formulation workflows
Class-level salt solubility difference
Pharmaceutical Formulation Medicinal Chemistry Solubility Enhancement

cis/trans Stereochemistry and Target Binding

The 4-butyl substitution on the cyclohexyl ring of (4-Butylcyclohexyl)methanamine hydrochloride can adopt either a cis or trans stereochemical configuration, a property shared by its structural analog, 4-n-butylcyclohexylamine (CAS 37942-69-1) . The cis/trans mixture of 4-n-butylcyclohexylamine is commercially available with a purity of >98.0% . This stereochemistry is not a feature of non-cyclic amine analogs like N-(3-Methylbutyl)cyclohexanamine HCl (CAS 477588-44-6), which lacks a rigid cyclohexyl ring . While direct binding data for (4-Butylcyclohexyl)methanamine hydrochloride is not available, class-level inference suggests the stereochemistry of 4-substituted cyclohexylamines is a critical determinant of target binding affinity and selectivity for enzymes and GPCRs [1].

Stereochemistry & Binding
Class-level
cis/trans stereoisomers introduce conformational constraint
Enables stereochemical target selectivity studies
Direct binding data not available
Stereochemistry Drug Design Receptor Binding

Lipophilicity-Driven CNS Penetration

The combination of a hydrophobic butyl chain and a cyclohexyl ring in (4-Butylcyclohexyl)methanamine hydrochloride is predicted to confer a distinct LogP value that is optimized for crossing the blood-brain barrier (BBB) [1]. This is a class-level property of 4-substituted cyclohexylamines, which are known to be CNS-penetrant [2]. In contrast, a compound like 5-(4-butylcyclohexyl)-3-(2-pyridinyl)-1,2,4-oxadiazole, which incorporates the same 4-butylcyclohexyl motif but is linked to a polar heterocyclic head group, demonstrates potent activity against nuclear receptors with EC50 values of 543 nM and 403 nM in cell-based assays [3]. This suggests the 4-butylcyclohexyl moiety itself can effectively transport a pharmacophore into the cellular interior. This lipophilic character is distinct from more polar amine hydrochlorides, which are not optimized for CNS penetration.

CNS Penetration Potential
Class-level
Hydrophobic 4-butylcyclohexyl scaffold predicts higher LogP
Reported CNS-penetrant pharmacophore class
In silico prediction; verify in specific assays
CNS Drug Discovery Blood-Brain Barrier Lipophilicity

Key Applications of (4-Butylcyclohexyl)methanamine HCl


Preferred Scaffold for CNS Drug Discovery

The 4-butylcyclohexyl scaffold of (4-Butylcyclohexyl)methanamine hydrochloride is a known privileged structure for crossing the blood-brain barrier, a key requirement for CNS therapeutics [1]. Its use as a building block to create diverse compound libraries is supported by its class-level association with CNS-active drug candidates and patents on substituted cyclohexylmethanamines for neurological and psychiatric disorders [2].

Solubility and Stability in Formulation Development

The hydrochloride salt form of (4-Butylcyclohexyl)methanamine provides superior aqueous solubility compared to its free base counterpart, a critical attribute for in vitro assays and the development of injectable or oral drug formulations . This pre-formulated salt simplifies sample handling and ensures consistent dosing in early-stage ADME/PK studies.

Stereodefined Probe for Target Engagement Studies

The potential for cis/trans stereoisomerism in the cyclohexyl ring offers a means to create conformationally constrained analogs of bioactive amines . This property makes the compound a valuable tool for probing the stereochemical requirements of biological targets like enzymes and GPCRs, enabling more precise SAR and target engagement studies [3].

Application
Selection Property
Validation Focus
CNS drug discovery building block
4-Butylcyclohexyl pharmacophore scaffold
CNS penetration model assessment
Formulation & assay development
Hydrochloride salt aqueous solubility
Aqueous handling and dosing consistency
Stereochemical SAR probe
Cyclohexyl ring cis/trans stereochemistry
Target stereochemical requirement probing

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